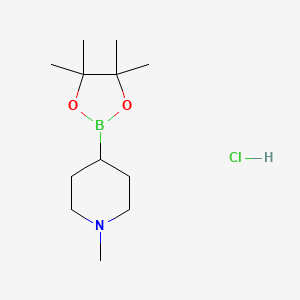

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride

Overview

Description

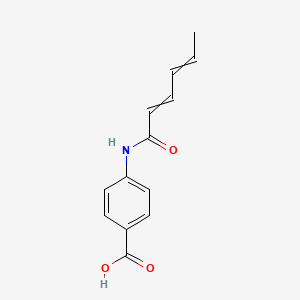

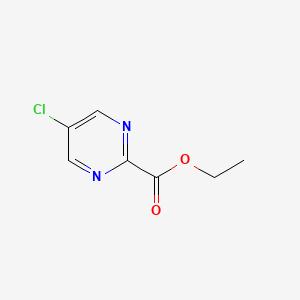

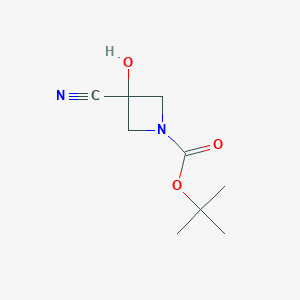

“1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride” is a chemical compound with the empirical formula C18H29BN2O2 . Its molecular weight is 316.25 . The compound is solid in form .

Molecular Structure Analysis

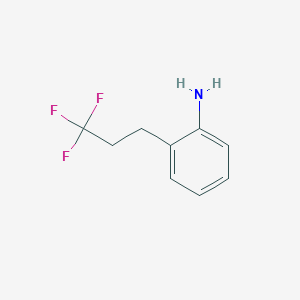

The molecular structure of this compound includes a piperidine ring attached to a methyl group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . The InChI key for this compound is CYEYLYGHCOHIDC-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that similar compounds, such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, are used in borylation reactions . These reactions often involve the formation of boronate esters in the presence of a palladium catalyst .Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 316.25 and an empirical formula of C18H29BN2O2 .Scientific Research Applications

Epigenetic Modulation and Cancer Therapy

One area of research focuses on the role of DNA methylation in cancer, where compounds similar in functionality to the query compound may be utilized as inhibitors of DNA methyltransferases. DNA methylation inhibitors have shown potential in restoring suppressor gene expression and exerting antitumor effects in both in vitro and in vivo models. Clinically tested inhibitors include nucleoside analogs like 5-azacytidine and 5-aza-2'-deoxycytidine, highlighting the significance of chemical moieties that can interact with the epigenetic machinery (Goffin & Eisenhauer, 2002).

Neurological Research and Drug Development

Compounds with piperidine structures are also pivotal in neurological research and drug development. For instance, studies on angiotensin IV analogs, which involve piperidine derivatives, suggest that these compounds can improve memory and learning through interactions with dopamine receptors, highlighting their potential as neuroactive peptides (Braszko, 2010). This underscores the therapeutic potential of piperidine derivatives in addressing cognitive deficits and enhancing memory.

Chemical Biology and Molecular Probing

Piperidine and similar heterocyclic compounds serve as versatile tools in chemical biology, aiding in the investigation of molecular interactions and mechanisms. For example, studies on minor groove binders like Hoechst 33258, which contain related structural features, have contributed to our understanding of DNA sequence recognition and the design of molecular probes and radioprotectors (Issar & Kakkar, 2013).

Pharmacological Innovations

Research into arylcycloalkylamines, which share structural similarities with the query compound, has provided insights into the development of antipsychotic agents. These studies emphasize the role of arylalkyl substituents in enhancing the potency and selectivity of compounds targeting D2-like receptors, indicating the importance of structural modifications in drug development (Sikazwe et al., 2009).

Mechanism of Action

The mode of action of boronic acid esters generally involves the formation of a covalent bond with a target molecule, which can lead to changes in the target’s function . The exact nature of these changes would depend on the specific target and the structure of the boronic acid ester.

The pharmacokinetics of boronic acid esters can vary widely depending on their chemical structure. Factors such as solubility, stability, and the presence of functional groups can all influence how these compounds are absorbed, distributed, metabolized, and excreted in the body .

The action of boronic acid esters can be influenced by various environmental factors. For example, changes in pH can affect the stability of the boronate ester bond, potentially influencing the compound’s efficacy .

Biochemical Analysis

Biochemical Properties

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes and proteins, facilitating reactions such as Suzuki-Miyaura cross-coupling reactions . This compound acts as a boronic acid derivative, which is crucial for forming carbon-carbon bonds in organic synthesis. The interactions between this compound and biomolecules are primarily based on its ability to form stable complexes with enzymes and proteins, enhancing the efficiency of biochemical reactions .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . The impact on cellular metabolism includes alterations in the levels of key metabolites, which can affect overall cell function and viability .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound binds to specific enzymes and proteins, either inhibiting or activating their functions . The binding interactions are facilitated by the boronic acid moiety, which forms reversible covalent bonds with active site residues of enzymes. This interaction can lead to changes in enzyme activity, affecting downstream biochemical pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that the compound can have sustained effects on cellular function, with some changes in cellular processes becoming more pronounced over time.

properties

IUPAC Name |

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24BNO2.ClH/c1-11(2)12(3,4)16-13(15-11)10-6-8-14(5)9-7-10;/h10H,6-9H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDRZQBXMYAQJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCN(CC2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2h-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine](/img/structure/B1447740.png)

![methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride](/img/structure/B1447750.png)